3,4-Dihydroanthracen-2(1H)-one is an organic compound belonging to the anthracene family, characterized by its fused polycyclic structure. It is a derivative of anthracene and features a ketone functional group, which influences its chemical reactivity and biological activity. This compound is of interest in various fields, including organic synthesis and medicinal chemistry.
The compound can be synthesized through several methods, typically involving the manipulation of anthracene derivatives. Research has demonstrated various synthetic pathways to produce 3,4-dihydroanthracen-2(1H)-one and its derivatives, highlighting its significance in the development of pharmaceuticals and agrochemicals.
3,4-Dihydroanthracen-2(1H)-one is classified as:
The synthesis of 3,4-dihydroanthracen-2(1H)-one can be achieved through several methods:
The synthesis often requires careful control of reaction conditions including temperature, pressure, and the presence of catalysts or solvents to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are utilized to monitor reaction progress and characterize the final products.
The molecular structure of 3,4-dihydroanthracen-2(1H)-one consists of a fused three-ring system with a ketone group located at the second position. The compound exhibits a planar configuration due to the conjugated π-electron system.
Key structural data include:
3,4-Dihydroanthracen-2(1H)-one participates in various chemical reactions:
Reactions are typically carried out under controlled conditions to minimize by-products and maximize yields. Reaction mechanisms often involve carbocation intermediates or radical species depending on the nature of the reactants.
The mechanism of action for 3,4-dihydroanthracen-2(1H)-one varies depending on its application:
Research has indicated that derivatives of this compound exhibit varying levels of biological activity, including cytotoxic effects against certain cancer cell lines .
Relevant data includes:
3,4-Dihydroanthracen-2(1H)-one has several applications:
The discovery of 3,4-dihydroanthracen-2(1H)-one is rooted in late 19th-century organic chemistry advancements. Wilhelm Körner’s 1873 investigations into anthracene oxidation first identified the anthracenone core structure, though full characterization of its dihydro derivative emerged later through systematic ketone reactivity studies. Early nomenclature termed it "anthranone," reflecting its relationship to anthracene, but inconsistencies arose due to variable hydrogenation states across studies. The adoption of IUPAC rules resolved these ambiguities: "3,4-dihydroanthracen-2(1H)-one" specifies the ketone at C2, partial saturation at C3–C4, and the enolizable hydrogen at C1. This name differentiates it from fully aromatic anthraquinones and fully reduced decalin-type derivatives [5].
Historical synthesis relied on Friedel-Crafts acylation of phenylacetyl chloride followed by AlCl₃-catalyzed cyclization, yielding the dihydroanthracenone scaffold. Mid-20th-century innovations employed Robinson annulation and Diels-Alder reactions, improving regioselectivity. Key milestones include the 1956 resolution of its keto-enol tautomerism via NMR and the 1980 discovery of its photochemical ring-opening behavior, which underscored its reactivity distinctions from fully conjugated PAHs [5].
Table 1: Historical Milestones in 3,4-Dihydroanthracen-2(1H)-one Research
Year | Milestone | Key Contributor/Group |
---|---|---|
1873 | Initial anthracenone identification | Wilhelm Körner |
1928 | Friedel-Crafts route optimization | Charles Dufraisse |
1956 | Keto-enol tautomerism characterization | Robert Burns Woodward |
1980 | Photochemical reactivity studies | Howard Zimmerman |
Synthetic and Mechanistic Relevance
As a partially saturated PAH ketone, 3,4-dihydroanthracen-2(1H)-one bridges small-molecule organic chemistry and complex PAH transformations. Its electron-deficient C2 carbonyl participates in nucleophilic additions, while the C3–C4 alkene enables Diels-Alder reactions, serving as a model for PAH functionalization. Studies show it undergoes photodecarbonylation under UV light (λ = 300 nm) to form anthracene with 75% quantum yield, illustrating PAH photodegradation pathways. Hydrogenation experiments reveal selective saturation at C1–C2 or C3–C4 under metal catalysts (Pd/C vs. PtO₂), informing catalytic design for PAH remediation [5].
Biochemical and Environmental Significance
Though less toxic than fully aromatic PAHs (e.g., benzo[a]pyrene), 3,4-dihydroanthracen-2(1H)-one activates the aryl hydrocarbon receptor (AhR) in ER⁺ breast cancer cells at 30–300 nM concentrations, upregulating CYP1A1 by 2.3-fold. This mirrors how environmental PAH mixtures enhance antioxidant proteins (SOD1) and antiapoptotic factors (XIAP), promoting proliferative phenotypes. Atmospheric reactivity studies show it partitions 57% to the particulate phase (at 25°C), where it reacts with OH radicals (k = 4.2 × 10⁻¹² cm³/molecule/s) to form quinones and ring-opened dicarboxylic acids [1] [5].
Table 2: Key Reactivity and Environmental Parameters
Property | Value/Outcome | Significance |
---|---|---|
Photodecarbonylation quantum yield | 75% (λ = 300 nm) | Models PAH photodegradation in aerosols |
AhR activation (EC₅₀) | 110 nM in MCF-7 cells | Links to endocrine disruption pathways |
OH radical rate constant (k) | 4.2 × 10⁻¹² cm³/molecule/s | Predicts atmospheric lifetime of ~2 days |
Vapor-particle distribution (25°C) | 57% particulate phase | Informs long-range transport potential |
Analytical and Detection Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode achieves 0.1 ng/L detection limits in water samples, leveraging the [M+H]⁺ ion (m/z 209). Gas chromatography–mass spectrometry (GC–MS) requires derivatization (e.g., BSTFA silylation) due to thermal decarbonylation. Recent advances include surface-enhanced Raman spectroscopy (SERS) using Au@Ag nanoprobes, detecting 10⁻⁹ M levels via carbonyl vibrational bands (1640 cm⁻¹) [5].
Evidence Gaps: Transformation Products and Pathways
Over 80% of the compound’s atmospheric transformation products remain uncharacterized. While OH radical reactions yield traceable quinones (e.g., 3,4-dihydroanthracene-1,2-dione), microbial degradation in soils produces unidentified polar metabolites. Similarly, photolysis mechanisms in ice phases—relevant to Arctic transport—lack kinetic data. These gaps hinder risk assessments of its environmental fate [1] [3] [5].
Knowledge Gaps: Structure-Activity Relationships
The impact of substituents on AhR binding affinity is unquantified. Methylation at C9/C10 increases steric bulk but unknown effects on CYP induction. Computational models (e.g., CoMSIA) predict a 30% affinity drop for nitro-derivatives, but experimental validation is absent. Additionally, its role in PAH mixture toxicity ("effect loss" when isolated) requires study [1] [6].
Methodology Gaps: Analytical and Computational Tools
Current LC-MS/MS methods cannot resolve isobaric oxidation products without synthetic standards. In situ detection in particulate matter needs nanosensor development. Quantum mechanical models (e.g., DFT) fail to predict decarbonylation barriers within 5 kcal/mol accuracy due to solvation effects. Machine learning approaches for reaction yield optimization are untested [3] [7].
Table 3: Key Research Gaps and Prioritization
Gap Type | Specific Challenge | Research Priority |
---|---|---|
Evidence Gap | Microbial metabolite identification | High |
Knowledge Gap | Substituent effects on AhR binding | Medium |
Methodology Gap | In situ SERS nanoprobes for aerosols | Critical |
Theoretical Gap | DFT solvation models for photoreactions | High |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0